Comparative Antiviral Activity of 25-Hydroxycholesterol Against HIV
25-Hydroxycholesterol (25-HC) inhibits human immunodeficiency virus (HIV) replication at micromolar concentrations in vitro. In a direct head-to-head comparison, 25-HC exhibited a modest but reproducible selectivity index (SI) of 2 to 8, a property not shared by the parent compound, cholesterol, which showed no antiviral activity [1]. The dihydroxylated analog, 7β,25-dihydroxycholesterol, was more potent, showing activity at 13- to 25-fold lower concentrations, highlighting that even subtle structural modifications yield vastly different antiviral profiles.
| Evidence Dimension | Selectivity Index (SI) for HIV Replication Inhibition |
|---|---|
| Target Compound Data | SI = 2 - 8 |
| Comparator Or Baseline | Cholesterol (SI = Not Active); 7β,25-dihydroxycholesterol (Active at 13- to 25-fold lower concentration than 25-HC) |
| Quantified Difference | 25-HC is active while cholesterol is inactive; 25-HC is 13- to 25-fold less potent than 7β,25-dihydroxycholesterol. |
| Conditions | In vitro HIV replication assay using infected lymphocytes. |
Why This Matters
This data confirms 25-HC possesses antiviral properties distinct from cholesterol, making it a necessary reference standard for HIV replication studies, while also showing it is less potent than its dihydroxylated counterpart, 7β,25-dihydroxycholesterol, which is important for selecting the correct tool for potency- or mechanism-focused assays.
- [1] Moog, C., Aubertin, A. M., Kim, A., & Luu, B. (1998). Oxysterols, but not cholesterol, inhibit human immunodeficiency virus replication in vitro. Antiviral Chemistry & Chemotherapy, 9(6), 491-496. View Source
